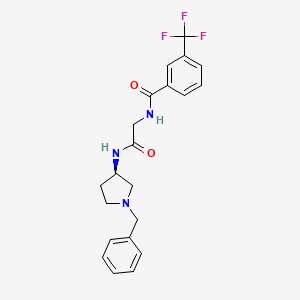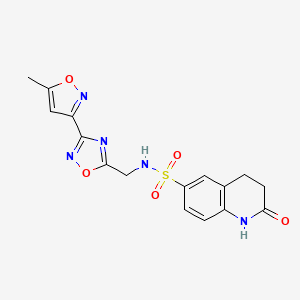![molecular formula C13H13Cl2N5O B2775130 5-Chloro-2-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine CAS No. 2415541-43-2](/img/structure/B2775130.png)
5-Chloro-2-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine atoms and a piperidine ring linked through an oxygen atom to another chloropyrimidine moiety. The compound’s distinct chemical structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
準備方法
The synthesis of 5-Chloro-2-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chloropyrimidine Intermediate: The initial step involves the chlorination of pyrimidine to form 5-chloropyrimidine.
Piperidine Derivatization: The next step involves the reaction of 5-chloropyrimidine with piperidine to form a piperidine derivative.
Coupling Reaction: The final step is the coupling of the piperidine derivative with another chloropyrimidine moiety through an oxygen atom, forming the target compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common reagents used in these reactions include chlorinating agents, piperidine, and coupling catalysts.
化学反応の分析
5-Chloro-2-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-Chloro-2-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of metabolic diseases such as type 2 diabetes.
Pharmacology: Research on this compound includes its pharmacokinetics, pharmacodynamics, and its effects on various biological pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-2-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine involves its interaction with G-protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. The compound stimulates glucose-dependent insulin release by direct action in the pancreas and promotes the secretion of incretin hormones such as glucagon-like peptide 1 (GLP-1) in the gastrointestinal tract . This dual mechanism of action makes it a promising candidate for the treatment of type 2 diabetes.
類似化合物との比較
Similar compounds to 5-Chloro-2-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine include other GPR119 agonists and pyrimidine derivatives. Some of these compounds include:
8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione: A compound with a similar pyrimidine core but different functional groups.
2,4,5-Trichloropyrimidine: A pyrimidine derivative with three chlorine substituents, used in various chemical syntheses.
The uniqueness of this compound lies in its specific structure and dual mechanism of action, which distinguishes it from other similar compounds.
特性
IUPAC Name |
5-chloro-2-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N5O/c14-9-5-16-12(17-6-9)20-3-1-11(2-4-20)21-13-18-7-10(15)8-19-13/h5-8,11H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPAEFRGKWNCJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B2775048.png)

![N-(1-cyanocycloheptyl)-2-[5-(cyclopropylsulfamoyl)-2-methoxyanilino]acetamide](/img/structure/B2775055.png)
![1-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2775058.png)


![2-[(3aR)-3a-methyl-1-(3-methylbenzoyl)-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2775061.png)
![2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B2775064.png)
![6-chloro-N-[2-(morpholin-4-yl)-2-(oxolan-3-yl)ethyl]pyridazine-3-carboxamide](/img/structure/B2775065.png)
![N-(3-chlorophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2775066.png)


![1-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene](/img/structure/B2775069.png)
